Cas no 1261925-66-9 (2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde)

2-Hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde with a hydroxyl substituent, offering unique reactivity and structural properties for synthetic applications. Its trifluorophenyl group enhances electron-withdrawing characteristics, making it valuable in the design of advanced intermediates for pharmaceuticals, agrochemicals, and materials science. The hydroxyl group provides a site for further functionalization, enabling versatile derivatization. This compound’s stability and selective reactivity make it suitable for cross-coupling reactions, Schiff base formation, and other transformations requiring precise control. Its fluorinated aromatic core may also contribute to improved metabolic stability in bioactive molecules. Suitable for research and industrial use, it is handled under standard laboratory conditions.
2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde structure
1261925-66-9 structure
Product Name:2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde
CAS No:1261925-66-9
MF:C13H7F3O2
MW:252.188694238663
MDL:MFCD18314765
CID:1219329
PubChem ID:53220480
Update Time:2025-06-09

2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde
    • 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
    • DTXSID60685216
    • MFCD18314765
    • 1261925-66-9
    • 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%
    • 2-FORMYL-5-(2,4,6-TRIFLUOROPHENYL)PHENOL
    • MDL: MFCD18314765
    • Inchi: 1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-8(6-17)12(18)3-7/h1-6,18H
    • InChI Key: YZHXUPNOZCJGLE-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1C1C=CC(C=O)=C(C=1)O)F)F

Computed Properties

  • Exact Mass: 252.03981395g/mol
  • Monoisotopic Mass: 252.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320894-5 g
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%; .
1261925-66-9 95%
5g
€1159.00 2023-04-26
abcr
AB320894-5g
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%; .
1261925-66-9 95%
5g
€1159.00 2025-04-21

2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1261925-66-9)2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde
Order Number:A1115780
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:11
Price ($):687.0
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Additional information on 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde

Professional Introduction to 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde (CAS No. 1261925-66-9)

2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde, with the CAS number 1261925-66-9, is a significant compound in the field of chemical and pharmaceutical research. This aromatic aldehyde features a hydroxyl group and a trifluorophenyl substituent, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications. The unique structural properties of this compound have garnered attention from researchers exploring novel therapeutic agents and materials.

The 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde molecule exhibits distinct chemical characteristics due to the presence of fluorine atoms in the phenyl ring. Fluorine's high electronegativity influences the electronic distribution of the molecule, enhancing its reactivity and stability under specific conditions. This feature makes it particularly valuable in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular interactions is crucial.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing trifluoromethyl groups. These groups are known to improve metabolic stability and binding affinity in drug candidates. The 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde structure provides an excellent platform for such investigations. Researchers have been investigating its role in developing novel antiviral and anti-inflammatory agents, leveraging its ability to interact with biological targets effectively.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of a hydroxyl group and a trifluorophenyl moiety allows for diverse functionalization strategies, enabling the creation of structurally diverse derivatives. These derivatives can be screened for biological activity across multiple therapeutic areas, including oncology, neurology, and infectious diseases. The flexibility offered by this scaffold makes it an attractive choice for drug discovery programs.

The synthesis of 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde involves multi-step organic reactions that highlight the compound's synthetic complexity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. These methods are critical in ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Recent studies have demonstrated the compound's potential in modulating enzyme activity relevant to metabolic disorders. The trifluorophenyl group interacts with enzymes in a manner that enhances binding affinity while minimizing off-target effects. This selectivity is essential for developing drugs with improved efficacy and reduced side effects. Researchers are currently exploring its application in treating metabolic syndromes by targeting key enzymes involved in glucose and lipid metabolism.

The role of fluorinated aromatic compounds in drug development continues to expand with advancements in computational chemistry and high-throughput screening technologies. These tools enable researchers to predict molecular interactions and optimize lead compounds more efficiently than traditional methods. The 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde scaffold benefits from these innovations, allowing for rapid identification of promising candidates for further development.

In conclusion, 2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde (CAS No. 1261925-66-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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Amadis Chemical Company Limited
(CAS:1261925-66-9)2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde
A1115780
Purity:99%
Quantity:5g
Price ($):687.0
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